N'-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine
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Overview
Description
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine is an organic compound characterized by the presence of a chlorophenyl group attached to a benzyl moiety, which is further linked to a dimethylformamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-(alpha-(4-Bromophenyl)benzyl)-N,N-dimethylformamidine
- N’-(alpha-(4-Fluorophenyl)benzyl)-N,N-dimethylformamidine
- N’-(alpha-(4-Methylphenyl)benzyl)-N,N-dimethylformamidine
Uniqueness
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and can influence its biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorophenyl derivative may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
101398-51-0 |
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Molecular Formula |
C16H17ClN2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
N'-[(4-chlorophenyl)-phenylmethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H17ClN2/c1-19(2)12-18-16(13-6-4-3-5-7-13)14-8-10-15(17)11-9-14/h3-12,16H,1-2H3 |
InChI Key |
GCOVWSRXZCWSIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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